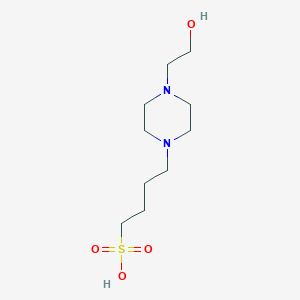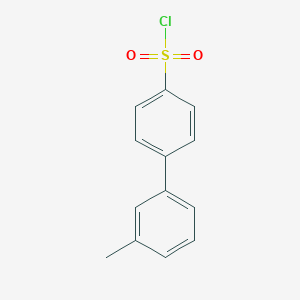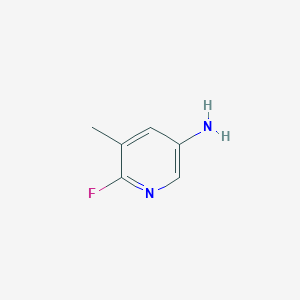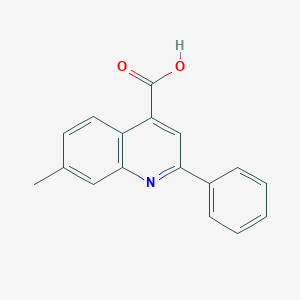
7-Methyl-2-phenylquinoline-4-carboxylic acid
説明
“7-Methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound. It is a derivative of quinoline, a class of compounds that has been extensively studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, has been a subject of research . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis
The molecular formula of “7-Methyl-2-phenylquinoline-4-carboxylic acid” is C17H13NO2. The molecular weight is 263.29 g/mol.Chemical Reactions Analysis
Quinoline derivatives, including “7-Methyl-2-phenylquinoline-4-carboxylic acid”, have been synthesized with hydroxamic acid or hydrazide zinc-binding groups . These compounds have shown significant inhibitory activity against certain enzymes .Physical And Chemical Properties Analysis
The physical form of “7-Methyl-2-phenylquinoline-4-carboxylic acid” is solid . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Antimicrobial Activity :
- Synthesized 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives exhibited in vitro antimicrobial activity against a range of gram-positive and gram-negative organisms, showing prominent results for Streptococcus pyrogenes and Pseudomonas aeruginosa. Compounds in this study displayed a minimum inhibitory concentration of less than 10 μg against these organisms (Bhatt & Agrawal, 2010).
- Another study synthesized substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, with one compound exhibiting potent antibacterial activity against various bacteria including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Anticancer Activity :
- Certain 4-anilino-2-phenylquinoline derivatives synthesized in a study showed significant cytotoxicity against 60 cancer cell lines. The presence of a hydrogen-bonding accepting group at a specific position was crucial for cytotoxicity, and one compound was particularly active against various solid cancer cells including non-small cell lung cancer, breast cancer, and CNS cancer (Zhao et al., 2005).
- A research focused on synthesizing 2-phenylquinoline-4-carboxylic acid derivatives and testing their breast anticancer activity against the MCF-7 cell line found significant activity in certain compounds compared to a reference compound (Gaber et al., 2021).
Antiparasitic Activity :
- A series of substituted 2-phenylquinoline-4-carboxylic acids were developed and evaluated against parasites responsible for malaria, leishmaniasis, and trypanosomiasis. Four compounds exhibited activity against Trypanosoma cruzi, and two were active against Plasmodium falciparum and Leishmania infantum (Muscia et al., 2008).
将来の方向性
特性
IUPAC Name |
7-methyl-2-phenylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-13-14(17(19)20)10-15(18-16(13)9-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDWOPSQXABQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347693 | |
| Record name | 7-Methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-phenylquinoline-4-carboxylic acid | |
CAS RN |
181048-54-4 | |
| Record name | 7-Methyl-2-phenyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



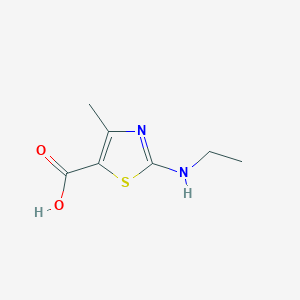

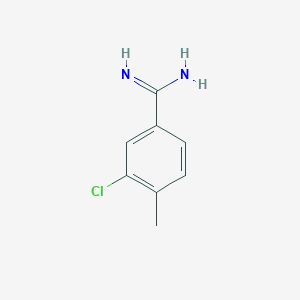
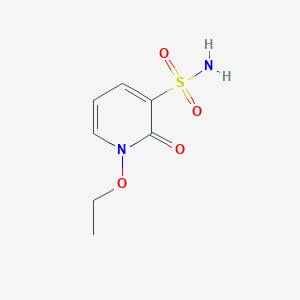

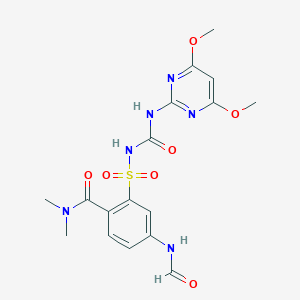
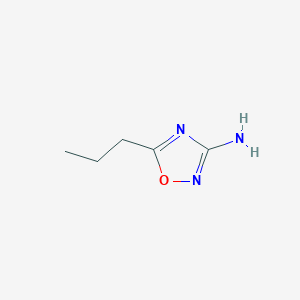
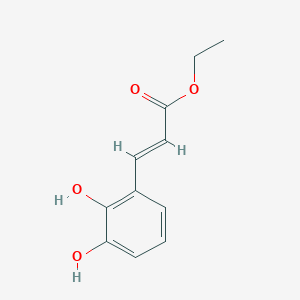
![N,N-diethylethanamine;5-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B69224.png)
![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)
![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)
